1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI)
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Overview
Description
1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with a carboxamide group and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) typically involves multi-step organic reactions. The process begins with the formation of the benzodioxin ring, followed by the introduction of the carboxamide group and the isoxazole moiety. Common reagents used in these reactions include:
Benzodioxin precursors: These are often synthesized through cyclization reactions involving phenols and dihalides.
Carboxamide formation: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Isoxazole synthesis: Isoxazoles are typically formed through cycloaddition reactions involving nitrile oxides and alkenes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-carboxamide derivatives: These compounds share the benzodioxin and carboxamide moieties but may have different substituents.
Isoxazole derivatives: Compounds with the isoxazole ring but different functional groups attached to it.
Uniqueness
1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXIWYJUXIMYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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